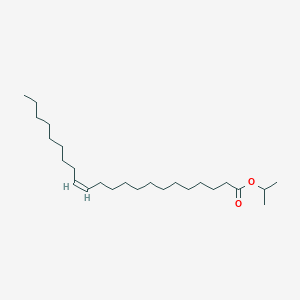
Lead selenide
Overview
Description
Lead selenide, also known as lead(II) selenide, is a semiconductor material with the chemical formula PbSe. It forms cubic crystals with a structure similar to that of sodium chloride. This compound is a grey solid and is known for its direct bandgap of 0.27 electron volts at room temperature . This compound is particularly significant in the field of infrared detection and thermal imaging due to its sensitivity to infrared radiation .
Mechanism of Action
Target of Action
Lead selenide (PbSe) is a semiconductor material that primarily targets the mid-wave infrared (MWIR) spectrum . It has unique photoconductive sensitivity, which has been the subject of research for over 70 years .
Mode of Action
The mode of action of PbSe involves the absorption of radiation in the crystallites, which produces a main-band electron transition . This interaction with its target leads to changes in the photoconductivity of PbSe films . The treatment of PbSe films with oxygen introduces minority carrier traps, which increase the majority carrier lifetime and enhance the photoconductive sensitivity, both at room temperature and at reduced temperatures .
Pharmacokinetics
It’s known that pbse has high ir responsivity at room temperature, suggesting it may have unique properties that affect its bioavailability .
Result of Action
The primary result of PbSe’s action is a change in photoconductivity. Specifically, radiation absorption leads to a main-band electron transition, which alters the photoconductive properties of PbSe films . This results in increased photoconductive sensitivity, particularly when the films are treated with oxygen .
Action Environment
The action of PbSe can be influenced by environmental factors. For instance, the effect of oxygen, sulfur, selenium, and halogens on PbSe films has been studied . Oxygen treatment enhances photoconductive sensitivity at both room temperature and reduced temperatures . .
Preparation Methods
Lead selenide can be synthesized through various methods, each with specific reaction conditions:
Chemical Bath Deposition: This method involves the reaction of lead salts with selenide ions in an aqueous solution.
Pulse Sonoelectrochemical Synthesis: This technique uses ultrasonic energy to enhance the electrochemical deposition of this compound nanoparticles from an aqueous solution of sodium selenosulfate and lead acetate.
Molecular Beam Epitaxy: This method involves the deposition of lead and selenium atoms onto a substrate under high vacuum conditions, allowing for the formation of high-quality this compound crystals.
Vacuum Deposition: This compound can also be prepared by evaporating lead and selenium in a vacuum chamber, where they condense on a cooler substrate to form a thin film.
Chemical Reactions Analysis
Lead selenide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized by atmospheric oxygen to form lead selenite (PbSeO3).
Reduction: this compound can be reduced back to its elemental form using strong reducing agents, although this reaction is less common.
Substitution: This compound can undergo substitution reactions where selenium atoms are replaced by other chalcogen atoms such as sulfur or tellurium.
Common reagents used in these reactions include oxygen for oxidation and various chalcogenides for substitution reactions. The major products formed from these reactions include lead selenite and other lead chalcogenides.
Scientific Research Applications
Lead selenide has a wide range of scientific research applications:
Infrared Detectors: this compound is extensively used in infrared detectors for thermal imaging.
Photoconductors: Due to its photoconductive properties, this compound is used in photodetectors and other optoelectronic devices.
Thermoelectric Devices: this compound is also used in thermoelectric devices for converting heat into electricity.
Comparison with Similar Compounds
Lead selenide can be compared with other similar compounds such as lead sulfide (PbS) and lead telluride (PbTe):
Lead Sulfide (PbS): Like this compound, lead sulfide is a semiconductor with a narrow bandgap.
Lead Telluride (PbTe): Lead telluride is another narrow bandgap semiconductor with a bandgap energy of 0.32 electron volts.
This compound’s unique properties, such as its high sensitivity to infrared radiation and its ability to form high-quality thin films, make it distinct from these similar compounds.
Properties
IUPAC Name |
selanylidenelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFMLJDMAMTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe | |
| Record name | Lead(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315497 | |
| Record name | Clausthalite (PbSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray lumps; [Alfa Aesar MSDS] | |
| Record name | Lead(II) selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12069-00-0, 1314-90-5 | |
| Record name | Lead selenide (PbSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clausthalite (PbSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead selenide (PbSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Clausthalite (PbSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B76696.png)

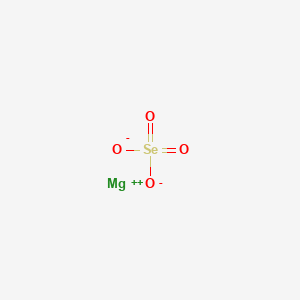
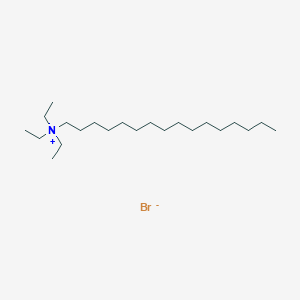




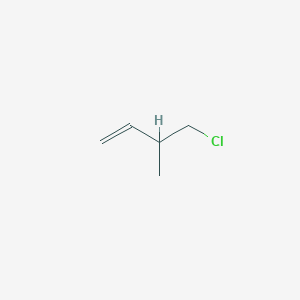


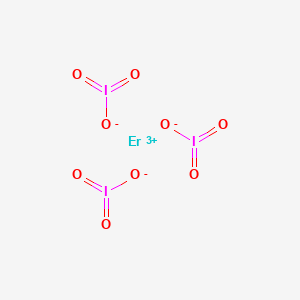
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
